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Introduction
MK-1454, also known as uvelostinag, is a synthetic cyclic dinucleotide (CDN) that acts as a

potent agonist of the Stimulator of Interferon Genes (STING) pathway. Developed by Merck,

this investigational immunotherapeutic agent is designed for intratumoral administration to

activate the innate immune system and promote anti-tumor responses. This technical guide

provides a comprehensive overview of MK-1454, including its mechanism of action, preclinical

and clinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action
MK-1454 functions by binding to and activating the STING protein, a key mediator of innate

immunity.[1] This activation triggers a downstream signaling cascade involving TANK-binding

kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 then

translocates to the nucleus, leading to the transcription and secretion of type I interferons (IFN-

α/β) and other pro-inflammatory cytokines such as IL-6 and TNF-α.[2][3] This cytokine milieu

enhances the recruitment and activation of various immune cells, including dendritic cells (DCs)

and cytotoxic T lymphocytes (CTLs), within the tumor microenvironment, ultimately leading to a

robust anti-tumor immune response.[1]
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MK-1454 has demonstrated potent in vitro and in vivo activity in preclinical studies. The

following tables summarize the key quantitative data.

In Vitro Potency of MK-1454
Cell Line Assay Readout EC50 (µM)

Human THP-1

monocytes
IFN-β Induction IFN-β protein levels Sub-micromolar[4]

Murine bone marrow-

derived dendritic cells

(mBMDCs)

IFN-β Induction IFN-β protein levels Sub-micromolar[4]

In Vivo Anti-Tumor Efficacy of MK-1454 in Syngeneic
Mouse Models

Tumor Model Mouse Strain
MK-1454 Dose
(intratumoral)

Treatment
Schedule

Outcome

MC38 colon

adenocarcinoma
C57BL/6 4 µg Days 0, 3, and 7

Complete tumor

regression[5]

B16-F10

melanoma
C57BL/6 4 µg Days 0, 3, and 7

Enhanced

efficacy of anti-

PD-1 therapy[5]

Clinical Trial Data
MK-1454 has been evaluated in a Phase 1 clinical trial (NCT03010176) as a monotherapy and

in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid

tumors or lymphomas.[6][7][8]

Phase 1 Clinical Trial (NCT03010176) Results
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Treatment Arm
Number of
Patients

Dose Range
(intratumoral)

Objective
Response
Rate (ORR)

Median Tumor
Size Reduction

MK-1454

Monotherapy
26 10 - 3000 µg 0% Not Reported

MK-1454 +

Pembrolizumab
25 90 - 2000 µg

24% (all partial

responses)
83%[4][6]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings.

The following sections provide outlines for key experiments used in the evaluation of MK-1454.

STING Binding Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)
This assay quantifies the binding affinity of MK-1454 to the STING protein.

Materials:

Recombinant human STING protein (extracellular domain)

Biotinylated cGAMP (or other suitable STING ligand)

Europium-labeled anti-tag antibody (specific to the recombinant STING protein's tag)

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

Assay buffer (e.g., PBS with 0.1% BSA)

384-well low-volume white plates

Procedure:

Prepare serial dilutions of MK-1454 in assay buffer.
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In a 384-well plate, add the recombinant STING protein, biotinylated cGAMP, and the MK-
1454 dilutions.

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding

competition.

Add the Europium-labeled anti-tag antibody and streptavidin-conjugated acceptor

fluorophore.

Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor

and acceptor wavelengths.

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-

parameter logistic curve.

In Vitro STING Activation Assay in THP-1 Cells
This protocol assesses the ability of MK-1454 to induce IFN-β production in a human

monocytic cell line.

Materials:

THP-1 cells (human monocytic cell line)

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

MK-1454

PMA (Phorbol 12-myristate 13-acetate) for cell differentiation (optional)

ELISA kit for human IFN-β

Procedure:

Culture THP-1 cells in complete RPMI-1640 medium.
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(Optional) Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 50

ng/mL) for 24-48 hours, followed by a rest period in fresh media.

Seed the THP-1 cells (or differentiated macrophages) into 96-well plates at a density of

approximately 1 x 10^5 cells/well.

Prepare serial dilutions of MK-1454 in culture medium.

Add the MK-1454 dilutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO2

incubator.

Collect the cell culture supernatants.

Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit

according to the manufacturer's instructions.

Determine the EC50 value by plotting the IFN-β concentration against the MK-1454
concentration and fitting the data to a dose-response curve.

In Vivo Syngeneic Mouse Tumor Model
This protocol evaluates the anti-tumor efficacy of intratumorally administered MK-1454.

Materials:

Syngeneic mouse tumor cell line (e.g., MC38, B16-F10)

Appropriate mouse strain (e.g., C57BL/6 for MC38 and B16-F10)

MK-1454 formulated in a sterile vehicle (e.g., saline)

Calipers for tumor measurement

Syringes and needles for tumor cell inoculation and intratumoral injection

Procedure:

Culture the tumor cells and harvest them during the exponential growth phase.
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Subcutaneously inoculate a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank

of the mice.

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

Randomize the mice into treatment and control groups.

Administer MK-1454 or vehicle control intratumorally at the specified doses and schedule.

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor

volume can be calculated using the formula: (Length x Width²)/2.

Monitor the health and body weight of the mice throughout the study.

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice

and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Calculate tumor growth inhibition (TGI) and assess for complete regressions.
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Signaling Pathway of MK-1454

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1193205?utm_src=pdf-body
https://www.benchchem.com/product/b1193205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MK-1454 STING Signaling Pathway

MK-1454

STING

Binds & Activates

TBK1

Recruits & Activates

IRF3

Phosphorylates

p-IRF3

Nucleus

Translocates to

Type I Interferons
(IFN-α/β)

Induces Transcription

Pro-inflammatory
Cytokines (IL-6, TNF-α)

Induces Transcription

Anti-Tumor
Immune Response

Click to download full resolution via product page

Caption: STING signaling pathway activated by MK-1454.
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Experimental Workflow for In Vivo Efficacy

Experimental Workflow for In Vivo Efficacy of MK-1454
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Caption: Workflow for evaluating MK-1454 in a syngeneic mouse model.

Logical Relationship: Mechanism to Therapeutic Effect
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From Mechanism of Action to Therapeutic Effect
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Caption: The logical progression from MK-1454's mechanism to its anti-tumor effect.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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